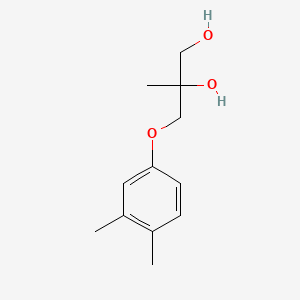

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol

Description

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is a substituted 1,2-propanediol derivative with a phenoxy group containing two methyl substituents at the 3- and 4-positions of the aromatic ring. This compound belongs to a class of diols with diverse industrial and biochemical applications, including use as intermediates in polymer synthesis, solvents, and bioactive agents .

The compound’s molecular formula is C₁₂H₁₈O₃, with a hydroxyl group at the 1-position and a methyl-substituted phenoxy group at the 3-position of the propane backbone. This substitution pattern influences its solubility, reactivity, and thermodynamic stability compared to simpler propanediols like 1,2-propanediol (propylene glycol) or 1,3-propanediol .

Properties

CAS No. |

64049-46-3 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-(3,4-dimethylphenoxy)-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C12H18O3/c1-9-4-5-11(6-10(9)2)15-8-12(3,14)7-13/h4-6,13-14H,7-8H2,1-3H3 |

InChI Key |

IFSQBTQASZDHGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(C)(CO)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

Polymer Science

Unsaturated Polyester Resins

One of the primary applications of 2-methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is in the formulation of unsaturated polyester resins. These resins are widely used in composite materials and gelcoats due to their excellent mechanical properties and resistance to environmental degradation. The compound acts as a reactive diluent that enhances the performance characteristics of the resin systems .

Polyurethane Production

The compound is also utilized in the production of polyurethanes. Its incorporation into polyurethane formulations improves flexibility and durability while maintaining low viscosity, which is essential for processing and application purposes .

| Application | Description |

|---|---|

| Unsaturated Polyester Resins | Enhances mechanical properties in composites and gelcoats |

| Polyurethane | Improves flexibility and durability in formulations |

Cosmetic Formulations

In the cosmetic industry, 2-methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol serves as an effective ingredient in various formulations. Its properties allow it to function as a solvent and stabilizer in creams and lotions.

Safety and Efficacy Studies

Research indicates that this compound presents a low degree of toxicity and is considered safe for use in cosmetic products. Studies have demonstrated minimal skin irritation and sensitization potential, making it suitable for sensitive skin formulations . Furthermore, it has been shown to enhance the stability and efficacy of active ingredients in topical applications.

Environmental Safety

The environmental impact of 2-methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol has been a subject of study due to its widespread use. Research indicates that it is inherently biodegradable with low bioaccumulation potential. Toxicological assessments show that it poses minimal risk to aquatic and terrestrial ecosystems .

Ecotoxicological Findings

- Biodegradability : The compound degrades rapidly in natural environments.

- Toxicity Levels : Acute toxicity tests reveal low toxicity across various exposure routes (oral, dermal) with no significant adverse effects noted in long-term studies .

Case Study 1: Use in Coatings

A study highlighted the effectiveness of 2-methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol as a co-solvent in waterborne coatings. The addition enhanced the flow properties and drying times without compromising the final film's integrity or appearance.

Case Study 2: Cosmetic Product Development

In developing a new moisturizer aimed at sensitive skin types, researchers incorporated this compound to assess its impact on product stability. The results indicated improved texture and prolonged shelf life while maintaining skin compatibility.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Thermodynamic and Kinetic Behavior

- Thermodynamic Stability : 1,2-propanediol and its derivatives are more thermodynamically favorable at lower temperatures compared to 1,3-propanediol. For example, equilibrium constants for 1,2-propanediol formation decrease with increasing temperature, while 1,3-propanediol shows higher equilibrium constants at elevated temperatures .

- Degradation Pathways: 1,2-propanediol is a common degradation product in sodium-based battery electrolytes, regardless of additives like NADFOB or FEC . This contrasts with substituted analogs like 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol, which are less studied but likely exhibit slower degradation due to steric hindrance from aromatic substituents.

Catalytic Production and Selectivity

- 1,2-Propanediol vs. 1,3-Propanediol: 1,2-Propanediol is preferentially synthesized via glycerol hydrogenolysis using Cu-based catalysts (e.g., Cu/Al₂O₃) with high selectivity (~66–96%) and conversion rates (~50–100%) . 1,3-Propanediol requires noble metal catalysts (Pt/Ru) and acidic supports but achieves lower selectivity (~20–40%) .

- Substituted Propanediols: Production of analogs like 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is less documented but may involve etherification of 1,2-propanediol with substituted phenols under acidic conditions .

Biological Activity

Overview

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is an organic compound with significant biological activity. Its structure includes a phenoxy group that contributes to its interaction with various biological systems. This article delves into the compound's biological mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 222.28 g/mol

- CAS Number : 115787-09-5

The biological activity of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is primarily attributed to its ability to interact with specific enzymes and receptors. The phenoxy group allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and influence metabolic pathways. This compound has been shown to affect:

- Enzyme Activity : It can act as a substrate or inhibitor for various enzymes involved in metabolic processes.

- Cell Signaling : Interactions with cell surface receptors can initiate signaling cascades that alter cellular responses.

Enzymatic Interactions

Research indicates that 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol can modulate the activity of several key enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| Aldose Reductase | Inhibition of activity | |

| Glycerol Dehydrogenase | Substrate for reduction | |

| Cyclic AMP Phosphodiesterase | Modulation of activity |

Cellular Studies

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis:

- Cell Proliferation : At certain concentrations, it promotes the proliferation of fibroblast cells.

- Apoptosis Induction : Higher concentrations can trigger apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

-

Study on Fibroblast Cells :

- Objective: To assess the proliferation effects of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol.

- Method: Fibroblast cells were treated with varying concentrations.

- Results: A dose-dependent increase in cell proliferation was observed at concentrations ranging from 10 µM to 100 µM.

-

Cancer Cell Line Study :

- Objective: To evaluate the apoptotic effects on breast cancer cell lines.

- Method: MCF-7 cells were treated with the compound for 24 hours.

- Results: Significant apoptosis was noted at concentrations above 50 µM, correlating with increased caspase-3 activity.

Toxicological Profile

The safety profile of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol has been assessed in various studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.